HSL Inhibitory Potency vs. 2-Fluoro Analogue
In a direct head‑to‑head in vitro enzyme inhibition study, the target compound, (2‑benzyloxy‑5‑chlorophenyl)boronic acid (i.e., 5‑benzyloxy‑2‑chlorophenylboronic acid), inhibited human hormone‑sensitive lipase (HSL) with an IC₅₀ of 17 nM. Its closest structural analogue, (2‑benzyloxy‑5‑fluorophenyl)boronic acid, exhibited an IC₅₀ of 140 nM under identical assay conditions [1]. The chloride‑bearing compound is therefore 8.2‑fold more potent than the fluoride congener, demonstrating that the chlorine substituent at the 2‑position is critical for high‑affinity HSL engagement.
| Evidence Dimension | In vitro HSL inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 17 nM |
| Comparator Or Baseline | (2‑Benzyloxy‑5‑fluorophenyl)boronic acid: IC₅₀ = 140 nM; 5‑Bromothiophene‑2‑boronic acid: IC₅₀ = 350 nM |
| Quantified Difference | 8.2‑fold more potent than the 2‑fluoro analogue; 20.6‑fold more potent than the bromothiophene comparator |
| Conditions | In vitro hormone‑sensitive lipase enzymatic assay (human HSL), as described in the primary publication [1]. |
Why This Matters
For research groups developing HSL inhibitors for metabolic disorders (insulin resistance, dyslipidaemia) or procuring building blocks for SAR exploration, the 17 nM IC₅₀ of this compound provides a substantially lower starting potency threshold than the 140 nM fluoro analogue, reducing the synthetic burden of subsequent optimisation rounds.
- [1] Ebdrup S, Jacobsen P, Farrington AD, Vedso P. Structure-activity relationship for aryl and heteroaryl boronic acid inhibitors of hormone-sensitive lipase. Bioorg Med Chem. 2005 Mar 15;13(6):2305-12. View Source
